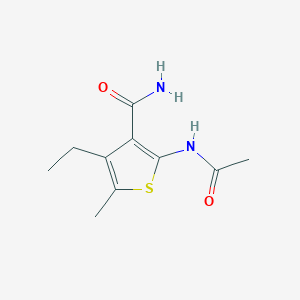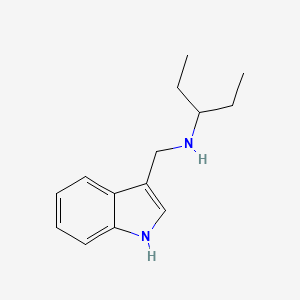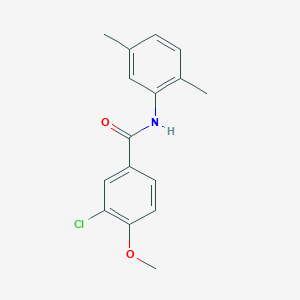![molecular formula C16H14ClNO3 B5697464 (4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CPA or fenbufen. The compound belongs to a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs) and is used to treat various conditions such as pain, inflammation, and fever.
Mécanisme D'action
CPA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the activity of COX enzymes, CPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are cytokines that are involved in the inflammatory response. CPA has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, CPA has been found to increase the production of nitric oxide (NO), which is a molecule that plays a role in vasodilation and blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
CPA has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, CPA has some limitations for lab experiments. It has a relatively short half-life and can be quickly metabolized by the body. Additionally, CPA can have toxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CPA. One area of research is the potential use of CPA in the treatment of cancer. CPA has been found to have anti-tumor effects in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another area of research is the potential use of CPA in the treatment of Alzheimer's disease. CPA has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of CPA for various conditions.
Méthodes De Synthèse
The synthesis of CPA involves the reaction between 4-chlorobenzoyl chloride and 4-aminophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction yields CPA as a white crystalline powder with a melting point of 166-168 °C.
Applications De Recherche Scientifique
CPA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. CPA has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-5-1-11(2-6-13)9-15(19)18-14-7-3-12(4-8-14)10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNFDOJIWQMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorophenyl)acetyl]amino}phenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)


![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)



![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


